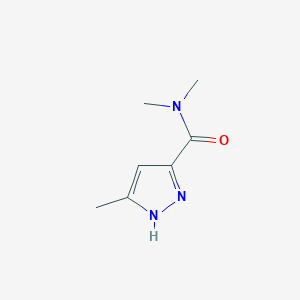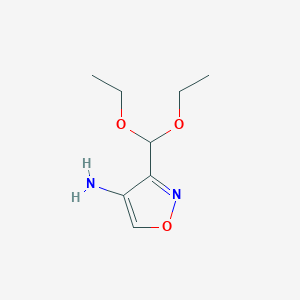
(R)-3-Ethyl-4-((R)-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and is substituted with an ethyl group, a hydroxy group, and a methyl-imidazole moiety. The stereochemistry of the compound is specified by the ® configuration at two chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxazolidinone ring through a cyclization reaction involving an amino alcohol and a carbonyl compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amino alcohol.
Substitution: The ethyl group or the imidazole moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the oxazolidinone ring can produce an amino alcohol.
Applications De Recherche Scientifique
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of ®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring and the imidazole moiety can form hydrogen bonds and other non-covalent interactions with proteins or enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Ethyl-4-((S)-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: The enantiomer of the compound with different stereochemistry.
3-Methyl-4-((1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: A similar compound with a methyl group instead of an ethyl group.
4-((1-Methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: A compound lacking the ethyl group.
Uniqueness
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one is unique due to its specific stereochemistry and the presence of both an oxazolidinone ring and an imidazole moiety
Propriétés
Formule moléculaire |
C10H15N3O3 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
(4R)-3-ethyl-4-[(R)-hydroxy-(3-methylimidazol-4-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c1-3-13-8(5-16-10(13)15)9(14)7-4-11-6-12(7)2/h4,6,8-9,14H,3,5H2,1-2H3/t8-,9+/m1/s1 |
Clé InChI |
TZSLWZCPTZMMFT-BDAKNGLRSA-N |
SMILES isomérique |
CCN1[C@H](COC1=O)[C@H](C2=CN=CN2C)O |
SMILES canonique |
CCN1C(COC1=O)C(C2=CN=CN2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)

![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)

![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)
